Adipamidoxime(NSC 70868)?
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Overview
Description
Adipamidoxime (NSC 70868) is an oxime-active compound known for its ability to inhibit the growth of certain bacteria, fungi, and viruses. It also exhibits anti-inflammatory and anti-tumor activities . This compound is significant in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipamidoxime can be synthesized through the reaction of adipic acid with hydroxylamine. The reaction typically involves the formation of an intermediate, which is then converted to adipamidoxime under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of adipamidoxime involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Adipamidoxime undergoes various chemical reactions, including:
Oxidation: Adipamidoxime can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: Adipamidoxime can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Adipamidoxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and viruses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Adipamidoxime exerts its effects through various mechanisms:
Antimicrobial Activity: It inhibits the growth of microbes by interfering with their metabolic processes.
Anti-inflammatory Activity: It reduces inflammation by modulating the activity of inflammatory mediators.
Anti-tumor Activity: It induces apoptosis (programmed cell death) in tumor cells by targeting specific molecular pathways
Comparison with Similar Compounds
Hydroxylamine: Shares similar reactivity but lacks the specific anti-tumor and anti-inflammatory properties of adipamidoxime.
Adipic Acid: A precursor in the synthesis of adipamidoxime but does not exhibit the same biological activities.
Nitrile Oxides: Products of adipamidoxime oxidation, used in different applications
Uniqueness: Adipamidoxime is unique due to its combination of antimicrobial, anti-inflammatory, and anti-tumor activities. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-N',6-N'-dihydroxyhexanediimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQNCWWVKWCZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=NO)N)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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